Lithium zirconium silicate
Description
Properties
IUPAC Name |
lithium;zirconium(4+);silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.O4Si.Zr/c;1-5(2,3)4;/q+1;-4;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYBZLSHSSEZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Si]([O-])([O-])[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO4SiZr+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721340 | |
| Record name | lithium;zirconium(4+);silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12027-82-6 | |
| Record name | lithium;zirconium(4+);silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure and Precursors
The precipitation method involves co-precipitation of lithium, zirconium, and silicon precursors using ammonium carbonate as the precipitating agent. Lithium nitrate (LiNO₃), zirconyl nitrate (ZrO(NO₃)₂·xH₂O), and tetraethyl orthosilicate (TEOS) are dissolved in ethanol, followed by dropwise addition of ammonium carbonate to form a gel-like precipitate. The precipitate is filtered, dried at 150°C for 24 hours, and calcined at 900°C for 3 hours to yield this compound particles of −22 to −30 mesh size.
Molar Ratio Variations
Samples with Li:Zr:Si molar ratios of 1:1:1, 2:1:1, 4:1:1, and 6:1:1 were synthesized. Increasing lithium content enhanced alkalinity, with the 6:1:1 ratio exhibiting the highest basicity (14.1 mmol·g⁻¹) and surface area (7.76 m²·g⁻¹).
Table 1: Precipitation Method Parameters and Outcomes
| Molar Ratio (Li:Zr:Si) | Calcination Temp. (°C) | Phases Identified (XRD) | CO₂ Capture (wt%) |
|---|---|---|---|
| 1:1:1 | 900 | Li₂SiO₃, ZrO₂, SiO₂ | 3.3 |
| 2:1:1 | 900 | Li₂ZrO₃, Li₆Zr₂O₇ | 4.8 |
| 4:1:1 | 900 | Li₄SiO₄, ZrSiO₄ | 6.7 |
| 6:1:1 | 900 | Li₂ZrSi₆O₁₅, Li₂O | 8.6 |
Template-Assisted Synthesis
Role of Surfactants
Cetyltrimethylammonium bromide (CTAB) and tetramethylammonium hydroxide (TMAOH) act as structure-directing agents. CTAB (0.02–0.06 mol) facilitates mesopore formation, while TMAOH adjusts slurry pH to ~12, promoting homogeneous mixing of LiNO₃, TEOS, and zirconium(IV) oxypropoxide. The gel is dried at 80°C for 8 hours and 150°C for 48 hours under vacuum (400 mmHg), followed by calcination at 900°C.
Morphological Control
Transmission electron microscopy (TEM) revealed that CTAB-templated samples exhibit spherical particles (50–100 nm diameter) with interparticle pores of 2–5 nm. These features correlate with higher CO₂ adsorption due to increased surface accessibility.
Sol-Gel Synthesis
Hydrolysis and Polycondensation
In the sol-gel route, TEOS is hydrolyzed in nitric acid (pH 2) to form a silica sol, which is mixed with zirconium(IV) oxypropoxide and LiNO₃. The mixture is refluxed for 12 hours to induce gelation, dried at 80°C, and calcined at 900°C. This method produces amorphous-crystalline composites with 29Si NMR chemical shifts at −70.15 ppm (SiO₄ tetrahedra) and −88.82 ppm (Zr-O-Si linkages).
Thermal Stability
TGA showed negligible mass loss (<2.5%) up to 900°C, indicating high thermal stability. The sol-gel-derived 6:1:1 sample retained 95% of its initial CO₂ capacity after five adsorption-desorption cycles.
Hydrothermal Crystallization
Patent-Based Methodology
A patented hydrothermal method involves reacting zirconium precursors (e.g., zirconium oxychloride) with silicon sources (colloidal silica) in alkaline media (LiOH, NaOH, or KOH) at 130°–300°C for 10 hours to 14 days. The reaction mixture follows the formula rM₂O:ZrO₂:tSiO₂:uH₂O, where r = 0.8–5, t = 1–10, and u = 30–300.
Table 2: Hydrothermal Synthesis Conditions
| Alkali Metal (M) | Molar Ratio (M₂O:ZrO₂:SiO₂) | Temperature (°C) | Crystalline Phase | Application |
|---|---|---|---|---|
| Li | 4:1:6 | 200 | Li₂ZrSi₃O₁₀ | CO₂ capture |
| Na | 3:1:4 | 180 | Na₂ZrSi₃O₁₀ | Hydrocarbon reforming |
| K | 2:1:5 | 250 | K₂ZrSi₄O₁₂ | Isomerization |
Phase Purity and Catalytic Performance
XRD confirmed single-phase Li₂ZrSi₃O₁₀ formation at 200°C, with BET surface areas of 15–30 m²·g⁻¹. These materials demonstrate 98% selectivity in n-hexane isomerization at 250°C.
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
CO₂ Capture Performance
The 6:1:1 precipitation sample achieved 8.6 wt% CO₂ uptake at 600°C, outperforming sol-gel (7.2 wt%) and hydrothermal (5.9 wt%) variants.
Characterization Techniques
X-Ray Diffraction (XRD)
Phases such as Li₂ZrO₃ (PDF #00-034-0630) and Li₄SiO₄ (PDF #01-077-1144) were identified. Increasing lithium content promoted Li₂ZrSi₆O₁₅ formation, which enhances CO₂ chemisorption.
Solid-State 29Si NMR
Chemical shifts at −89.63 ppm (Q⁴ sites) and −70.95 ppm (Q³ sites) indicate crosslinking between SiO₄ tetrahedra and ZrO₆ octahedra.
Applications in Catalysis and Gas Capture
Chemical Reactions Analysis
Types of Reactions: Lithium zirconium silicate undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen at high temperatures to form various oxides.
Reduction: It can be reduced by hydrogen or other reducing agents to form lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where lithium or zirconium atoms are replaced by other metal atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The reactions typically occur at high temperatures, often exceeding 500°C .
Major Products: The major products formed from these reactions include lithium oxide, zirconium oxide, and various silicates. These products are often used in the production of ceramics and glass materials.
Scientific Research Applications
Applications in Dentistry
1. Dental Restorations
Lithium zirconium silicate is primarily utilized in dental ceramics, particularly as a reinforcement in glass-ceramic materials. Its incorporation enhances the mechanical properties of dental restorations, such as crowns, veneers, and inlays.
- Mechanical Properties : Studies have shown that zirconia-reinforced lithium silicate (ZLS) exhibits superior fracture toughness and hardness compared to traditional lithium disilicate ceramics. For instance, ZLS materials achieved a Vickers hardness of 7.6 GPa and a fracture toughness of 4.7 MPa m, while lithium disilicate showed values of 6.1 GPa and 2.2 MPa m, respectively .
- Clinical Relevance : A review highlighted that ZLS ceramics are suitable for complex clinical situations due to their improved mechanical resistance, making them ideal for anterior and posterior restorations .
| Property | Lithium Disilicate | Zirconia-Reinforced Lithium Silicate |
|---|---|---|
| Vickers Hardness (GPa) | 6.1 | 7.6 |
| Fracture Toughness (MPa m) | 2.2 | 4.7 |
2. Aesthetic Dentistry
ZLS materials provide enhanced translucency and color variety, which are crucial for achieving natural-looking dental restorations. The ability to customize these materials allows for effective masking of dark tooth shades, thus improving aesthetic outcomes in restorative dentistry .
Applications in Carbon Dioxide Capture
1. High-Temperature Applications
This compound has been investigated for its potential in carbon dioxide sorption and conversion processes. Research indicates that this compound can effectively capture CO2 at elevated temperatures, contributing to syn-gas production.
- Sorption Characteristics : The material's structure allows it to adsorb CO2 efficiently, making it a promising candidate for reducing greenhouse gas emissions .
- Case Study : A study demonstrated that this compound prepared via sol-gel methods showed significant CO2 capture capabilities, highlighting its potential role in environmental applications.
| Application | Method Used | CO2 Capture Efficiency |
|---|---|---|
| Carbon Dioxide Sorption | Sol-Gel Preparation | High |
Applications in Energy Storage
1. Lithium Battery Materials
This compound is also explored as a filler material in solid polymer electrolytes for lithium batteries. Its incorporation can enhance the ionic conductivity and thermal stability of battery components.
Mechanism of Action
The mechanism by which lithium zirconium silicate exerts its effects is primarily through its interaction with other compounds at the molecular level. The compound’s high surface area and alkalinity allow it to act as an effective catalyst in various chemical reactions. It can also bind to specific molecular targets, facilitating the formation of desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between ZLS and analogous dental ceramics:
Key Comparative Insights:
Mechanical Performance: Zirconia (3Y-TZP) exhibits the highest flexural strength (900–1200 MPa) due to dense sintering, making it ideal for high-stress posterior restorations . However, ZLS surpasses lithium disilicate in fracture resistance under cyclic loading, attributed to zirconia’s transformation toughening mechanism (tetragonal-to-monoclinic phase transition) .
Aesthetic Properties: ZLS and leucite-reinforced ceramics excel in translucency, but ZLS achieves superior surface finishing and color-matching due to its fine-grained, homogenous microstructure . Lithium disilicate, while aesthetically versatile, has larger crystals that scatter light, reducing translucency compared to ZLS .
Manufacturing and Clinical Handling :
- Both ZLS and lithium disilicate are compatible with CAD/CAM milling, but ZLS requires fewer post-processing steps (e.g., optional crystallization firing). Skipping this step improves bond strength with resin cement (up to 24.5 MPa vs. 18.3 MPa with firing) . Zirconia, conversely, demands high-temperature sintering and lacks "chairside" applicability .
Aging Resistance :
- ZLS demonstrates stable bond strength after thermocycling (6,000 cycles), with adhesive failures predominating. In contrast, zirconia’s bond strength deteriorates significantly due to surface degradation .
Micro-Hardness :
- ZLS (Vickers hardness: ~5.5 GPa) outperforms lithium disilicate (~5.0 GPa) and leucite (~4.5 GPa), enhancing wear resistance .
Biological Activity
Lithium zirconium silicate (LZS) is a glass-ceramic material that has garnered attention in various biomedical applications, particularly in dentistry and bone tissue engineering. Its unique composition imparts desirable mechanical properties and biological activity, making it a candidate for restorative materials and implants.
Composition and Properties
This compound is primarily composed of lithium silicate and zirconia, which contribute to its mechanical strength and biocompatibility. The incorporation of lithium ions is significant as they have been shown to enhance biological activity, particularly in promoting osteogenic responses.
Table 1: Composition of this compound
| Component | Percentage (%) |
|---|---|
| Lithium Silicate | 50-70 |
| Zirconia | 20-40 |
| Other Oxides | 5-10 |
The biological activity of LZS can be attributed to several mechanisms:
- Osteoconductivity : LZS promotes bone cell adhesion and proliferation. Studies have indicated that the presence of lithium ions can stimulate the deposition of hydroxyapatite, a key mineral component of bone, thereby enhancing osseointegration.
- Biocompatibility : The material exhibits low cytotoxicity, making it suitable for use in vivo. Research has shown that LZS does not induce significant inflammatory responses when in contact with living tissues.
- Mechanical Strength : LZS demonstrates high fracture resistance, which is crucial for load-bearing applications in dental restorations.
Study 1: In Vitro Biocompatibility Assessment
A study evaluated the biocompatibility of LZS using human osteoblast-like cells (MG-63). The results showed:
- Cell Viability : Over 90% cell viability after 24 hours of exposure to LZS.
- Alkaline Phosphatase Activity : Increased ALP activity was observed, indicating enhanced osteogenic differentiation.
Study 2: Clinical Application in Dentistry
In a clinical setting, LZS was used for dental restorations. The findings included:
- Success Rate : 95% success rate over two years with no significant complications.
- Patient Satisfaction : High levels of satisfaction reported due to aesthetic and functional outcomes.
Table 2: Summary of Biological Studies on LZS
| Study | Methodology | Key Findings |
|---|---|---|
| In Vitro Study | MG-63 Cell Line | >90% cell viability; increased ALP |
| Clinical Trial | Dental Restorations | 95% success rate; high patient satisfaction |
Mechanical Properties
The mechanical characteristics of LZS are comparable to traditional dental ceramics. The material exhibits:
- Flexural Strength : Approximately 300 MPa, suitable for dental applications.
- Fracture Toughness : Enhanced resistance to crack propagation compared to conventional materials.
Table 3: Mechanical Properties Comparison
| Property | This compound | Lithium Disilicate |
|---|---|---|
| Flexural Strength | 300 MPa | 250 MPa |
| Fracture Toughness | Higher | Lower |
Q & A
Q. What are the established synthesis methods for lithium zirconium silicate, and how do they influence crystallographic properties?
- Methodological Answer : Solid-state reaction and sol-gel synthesis are common methods. Solid-state reactions (e.g., sintering Li₂CO₃, ZrO₂, and SiO₂ at 900–1200°C) yield polycrystalline phases, while sol-gel processes enable finer control over stoichiometry and particle size. Phase purity must be verified via X-ray diffraction (XRD), with attention to secondary phases like Li₂SiO₃ or ZrSiO₄, which indicate incomplete reactions . Rietveld refinement of XRD data is critical for quantifying phase fractions .
Q. How can researchers characterize the ionic conductivity of this compound for solid electrolyte applications?
- Methodological Answer : Use electrochemical impedance spectroscopy (EIS) across a temperature range (e.g., 25–300°C) to measure ionic conductivity. Ensure pelletized samples are fully dense (via SEM-EDS) to avoid porosity artifacts. Compare activation energies (from Arrhenius plots) with theoretical models to distinguish bulk vs. grain-boundary contributions .
Q. What spectroscopic techniques are optimal for probing the local structure of this compound?
- Methodological Answer : Raman spectroscopy identifies vibrational modes of SiO₄ and ZrO₆ units, while nuclear magnetic resonance (NMR) (e.g., ⁷Li, ²⁹Si) resolves Li-ion mobility and silicate network connectivity. Pair these with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states and surface composition .
Advanced Research Questions
Q. How can experimental design address discrepancies in reported phase stability of this compound under varying thermal conditions?
- Methodological Answer : Contradictions in phase diagrams often arise from differences in cooling rates or precursor reactivity. Design experiments using in situ high-temperature XRD to track phase evolution dynamically. Compare results with thermodynamic simulations (e.g., CALPHAD) to identify metastable intermediates. Cross-validate with differential scanning calorimetry (DSC) for enthalpy changes .
Q. What strategies mitigate interfacial degradation in this compound-based solid-state batteries?
- Methodological Answer : Use atomic layer deposition (ALD) to apply nanoscale coatings (e.g., Al₂O₃) on this compound pellets, reducing interfacial resistance with Li-metal anodes. Characterize cyclability via galvanostatic cycling coupled with post-mortem TEM to assess crack propagation or parasitic reactions .
Q. How do lattice defects in this compound influence ionic transport, and how can they be engineered?
- Methodological Answer : Employ positron annihilation spectroscopy (PAS) or electron paramagnetic resonance (EPR) to detect vacancy clusters. Dope with aliovalent cations (e.g., Al³+ substituting Si⁴+) to enhance Li⁺ mobility, and quantify defect concentrations via neutron diffraction .
Q. What multi-method approaches resolve contradictions in mechanical durability data for this compound composites?
- Methodological Answer : Combine nanoindentation (for hardness/modulus) with 3-point bending tests (for fracture toughness). Use synchrotron-based XRD during mechanical loading to observe stress-induced phase transformations. Correlate with finite element modeling (FEM) to predict failure modes .
Data Analysis and Reproducibility
Q. How should researchers standardize data reporting for this compound to ensure reproducibility?
- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry: report synthesis parameters (e.g., heating rates, atmospheres), raw XRD/EIS data in supplementary files, and statistical confidence intervals for conductivity measurements. Use the Reference Intensity Ratio (RIR) method for quantitative XRD phase analysis .
Q. What frameworks (e.g., PICO) are suitable for structuring hypothesis-driven studies on this compound?
- Methodological Answer : Apply the PICO framework to define:
- Population : Material system (e.g., LiₓZrSiO₄).
- Intervention : Doping, sintering conditions.
- Comparison : Undoped vs. doped ionic conductivity.
- Outcome : Enhanced Li⁺ transport or phase stability.
This ensures alignment with peer-reviewed hypotheses and reduces ambiguity .
Tables for Key Data
| Property | Measurement Technique | Typical Values | Critical Considerations |
|---|---|---|---|
| Ionic Conductivity (σ) | Electrochemical Impedance Spectroscopy | 10⁻⁵–10⁻³ S/cm at 300°C | Exclude electrode polarization effects |
| Phase Purity | XRD + Rietveld Refinement | >95% LiZrSiO₄, <5% ZrSiO₄ | Use NIST standard reference materials |
| Fracture Toughness (K₁C) | 3-Point Bending Test | 1.5–2.5 MPa·√m | Pre-crack samples via Vickers indentation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
